4-Methylidenepyridazin-3-one
Description
4-Methylidenepyridazin-3-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 2) and a methylidene (=CH₂) substituent at position 2. This structure imparts unique electronic and steric properties, distinguishing it from related bicyclic or polycyclic derivatives. The methylidene group enhances electrophilicity at the α-position, making it reactive toward nucleophilic agents, a trait exploited in synthetic chemistry for further functionalization .
Properties
Molecular Formula |
C5H4N2O |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
4-methylidenepyridazin-3-one |
InChI |
InChI=1S/C5H4N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H2 |
InChI Key |
VUORBTDKTOGTBV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CN=NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives, including 4-Methylidenepyridazin-3-one, typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetic anhydride as a solvent and reagent is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Methylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: Substitution reactions at different positions on the ring can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include functionalized pyridazinone derivatives with diverse pharmacological properties .
Scientific Research Applications
4-Methylidenepyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antidiabetic, and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others act as phosphodiesterase (PDE) inhibitors, affecting cardiovascular functions .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The compounds listed in the evidence (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) share a fused bicyclic framework, combining pyridine and pyrimidinone rings, whereas 4-Methylidenepyridazin-3-one is monocyclic. This difference impacts conjugation, solubility, and biological target interactions:
Key Observations :
- Substituent Diversity : Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) prioritize substituents like 3,4-dimethoxyphenyl (electron-rich aromatic group) and ethylpiperazine (flexible basic side chain). These modifications likely optimize solubility, bioavailability, and receptor affinity .
Physicochemical Properties
A hypothetical comparison based on substituent trends:
| Property | 4-Methylidenepyridazin-3-one | 2-(3,4-Dimethoxyphenyl)-7-Piperazinyl Derivatives |
|---|---|---|
| LogP | Moderate (~1.5–2.5) | Higher (~2.5–4.0 due to methoxy/piperazine) |
| Solubility | Moderate in polar solvents | Improved aqueous solubility (piperazine protonation) |
| Metabolic Stability | Low (reactive site) | High (alkylated piperazines resist oxidation) |
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